2,4,6-Trimethylaniline

Description

Properties

IUPAC Name |

2,4,6-trimethylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N/c1-6-4-7(2)9(10)8(3)5-6/h4-5H,10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWVPRPSXBZNOHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N | |

| Record name | ANILINE, 2,4,6-TRIMETHYL- | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4864 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

6334-11-8 (hydrochloride) | |

| Record name | 2,4,6-Trimethylaniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000088051 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID5043847 | |

| Record name | 2,4,6-Trimethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5043847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Aniline, 2,4,6-trimethyl- appears as a liquid. (EPA, 1998), Liquid; [HSDB] Rose colored liquid; [MSDSonline] | |

| Record name | ANILINE, 2,4,6-TRIMETHYL- | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4864 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,4,6-Trimethylaniline | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2991 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

450 to 451 °F at 760 mmHg (EPA, 1998), 232-234 °C | |

| Record name | ANILINE, 2,4,6-TRIMETHYL- | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4864 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,4,6-TRIMETHYLANILINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2694 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Insoluble in water | |

| Record name | 2,4,6-TRIMETHYLANILINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2694 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

0.9633 (EPA, 1998) - Less dense than water; will float, 0.96 kg/l | |

| Record name | ANILINE, 2,4,6-TRIMETHYL- | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4864 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,4,6-TRIMETHYLANILINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2694 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.06 [mmHg] | |

| Record name | 2,4,6-Trimethylaniline | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2991 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

Liquid | |

CAS No. |

88-05-1 | |

| Record name | ANILINE, 2,4,6-TRIMETHYL- | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4864 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,4,6-Trimethylaniline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=88-05-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4,6-Trimethylaniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000088051 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenamine, 2,4,6-trimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,4,6-Trimethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5043847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4,6-trimethylaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.632 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MESIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YIR5CRL5BG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2,4,6-TRIMETHYLANILINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2694 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

23 °F (EPA, 1998), -5 °C | |

| Record name | ANILINE, 2,4,6-TRIMETHYL- | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4864 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,4,6-TRIMETHYLANILINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2694 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

2,4,6-Trimethylaniline chemical properties and structure

An In-depth Technical Guide to 2,4,6-Trimethylaniline: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, also known as mesidine, is an aromatic amine with significant applications in various fields of chemical synthesis.[1][2] It serves as a crucial intermediate in the production of dyes, organic pigments, and pesticides.[3][4][5] Furthermore, its unique structural features make it a valuable building block for the synthesis of bulky ligands and catalysts, such as Grubbs' catalyst, which are pivotal in modern organic chemistry.[1][3][6] This guide provides a comprehensive overview of the chemical properties, structure, and synthesis of this compound, presenting key data in a structured format to support research and development activities.

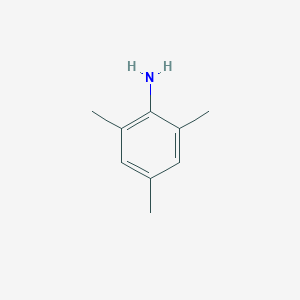

Chemical Structure and Identification

This compound is a substituted aniline, an aromatic compound consisting of a benzene (B151609) ring substituted with an amino group (-NH₂) and three methyl groups (-CH₃) at positions 2, 4, and 6.[6]

| Identifier | Value |

| IUPAC Name | This compound[2] |

| CAS Number | 88-05-1[3][7] |

| Molecular Formula | C₉H₁₃N[1][3] |

| SMILES | CC1=CC(=C(C(=C1)C)N)C[2] |

| InChI | 1S/C9H13N/c1-6-4-7(2)9(10)8(3)5-6/h4-5H,10H2,1-3H3 |

| Synonyms | Mesidine, Aminomesitylene, Mesitylamine, 2-Aminomesitylene[2] |

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. It is a clear yellow to brown liquid that may darken upon exposure to air and light.[3][6][7] It is insoluble in water but soluble in organic solvents like ethanol (B145695) and ether.[3][6][7]

| Property | Value |

| Molecular Weight | 135.21 g/mol [1][3] |

| Melting Point | -4.9 °C (23.2 °F; 268.2 K)[1] to -5 °C[3] |

| Boiling Point | 233 °C (451 °F; 506 K)[1], 108-110 °C at 11 mm Hg[3][6] |

| Density | 0.963 g/mL at 25 °C[1][3][6] |

| Refractive Index (n²⁰/D) | 1.551[3][6] |

| pKa | 4.38 (+1) at 25°C[3][7] |

| Water Solubility | Insoluble[3][6][7][8] |

| Solubility in Organic Solvents | Soluble in ethanol and ether[3][6][7][8] |

Spectroscopic Data

Spectroscopic data are essential for the identification and characterization of this compound. Various spectroscopic datasets are publicly available, including:

-

Infrared (IR) and Fourier-transform infrared (FTIR) spectra [10]

-

Raman spectra [10]

-

Mass spectrometry (MS) data [10]

These data provide detailed information about the molecular structure and bonding within the this compound molecule.

Reactivity and Applications

This compound exhibits reactivity characteristic of aromatic amines. The amino group can be readily protonated, and it can participate in various substitution reactions. The bulky methyl groups at the ortho positions sterically hinder reactions at the amino group and the aromatic ring, influencing its reactivity and making it a useful building block for sterically demanding ligands.[1]

Key reactions and applications include:

-

Precursor to Dyes and Pigments: It is a commercially important precursor for the synthesis of various dyes.[1]

-

Ligand Synthesis: It undergoes condensation with dicarbonyl compounds, such as glyoxal, to form diimine ligands.[1][6] These ligands are precursors to N-heterocyclic carbenes (NHCs), which are important in catalysis.

-

Catalyst Preparation: It is used in the preparation of catalysts, most notably the second-generation Grubbs' catalyst for olefin metathesis.[1][6]

Below is a diagram illustrating the structure of this compound and its key reactive sites.

Caption: Chemical structure and key reactive sites of this compound.

Experimental Protocol: Synthesis of this compound

The most common laboratory and industrial synthesis of this compound involves a two-step process starting from mesitylene (B46885) (1,3,5-trimethylbenzene).[1][7][11]

Step 1: Nitration of Mesitylene

This step involves the selective mononitration of mesitylene to produce 2,4,6-trimethylnitrobenzene. It is crucial to control the reaction conditions to avoid oxidation of the methyl groups and the formation of dinitro byproducts.[4][7][11]

-

Reactants: Mesitylene, nitric acid, sulfuric acid.

-

Procedure:

-

A mixture of sulfuric acid and nitric acid is prepared and cooled.

-

Mesitylene is added slowly to the mixed acid solution while maintaining a low temperature (typically below 10°C) to control the exothermic reaction.[3][11]

-

The reaction is stirred for several hours (e.g., 4 hours) at this temperature.[3][11]

-

After the reaction is complete, the mixture is allowed to stand, and the layers are separated. The organic layer containing 2,4,6-trimethylnitrobenzene is washed and purified.

-

Step 2: Reduction of 2,4,6-Trimethylnitrobenzene

The nitro group of 2,4,6-trimethylnitrobenzene is then reduced to an amino group to yield this compound.

-

Reactants: 2,4,6-trimethylnitrobenzene, a reducing agent (e.g., iron powder and hydrochloric acid), water.[7][11]

-

Procedure:

-

A mixture of 2,4,6-trimethylnitrobenzene, iron powder, hydrochloric acid, and water is prepared. A typical molar ratio is 1:3.74:0.9:2.22 (nitro compound:iron:HCl:water).[3][11]

-

The mixture is heated to 100-105°C and stirred for an extended period (e.g., 8 hours) to ensure complete reduction.[3][11]

-

The crude this compound is then isolated from the reaction mixture, typically by distillation.

-

Further purification is achieved by a final distillation.

-

The workflow for the synthesis is depicted in the following diagram:

Caption: General workflow for the synthesis of this compound.

Safety and Handling

This compound is a hazardous substance and must be handled with appropriate safety precautions. It is harmful if swallowed or in contact with skin, and fatal if inhaled.[12][13][14] It causes skin and serious eye irritation.[12][13] There is also evidence suggesting it may be a suspected carcinogen.[14][15]

-

Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection.[12][15] In case of inadequate ventilation, wear respiratory protection.[12][14]

-

Handling: Use only outdoors or in a well-ventilated area. Avoid breathing dust, fume, gas, mist, vapors, or spray.[12]

-

Storage: Store in a cool, dry, well-ventilated area in tightly closed containers.[14] Store locked up.[12][15]

Always consult the Safety Data Sheet (SDS) for complete safety and handling information before working with this chemical.[12][13][15]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | C9H13N | CID 6913 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound Five Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. guidechem.com [guidechem.com]

- 5. This compound CAS#: 88-05-1 [m.chemicalbook.com]

- 6. This compound | 88-05-1 [chemicalbook.com]

- 7. nbinno.com [nbinno.com]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. This compound(88-05-1) 1H NMR [m.chemicalbook.com]

- 10. spectrabase.com [spectrabase.com]

- 11. This compound synthesis - chemicalbook [chemicalbook.com]

- 12. chemicalbook.com [chemicalbook.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. static.cymitquimica.com [static.cymitquimica.com]

- 15. cpachem.com [cpachem.com]

An In-depth Technical Guide to 2,4,6-Trimethylaniline (CAS 88-05-1)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 2,4,6-Trimethylaniline (CAS 88-05-1), a versatile aromatic amine with significant applications in organic synthesis, materials science, and as a precursor in the development of dyes, pigments, and catalysts.

Chemical Identity and Physical Properties

This compound, also known as mesidine or aminomesitylene, is an organic compound with the chemical formula (CH₃)₃C₆H₂NH₂.[1] It is a clear liquid that tends to turn light brown when exposed to air and light.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 88-05-1 | [3] |

| Molecular Formula | C₉H₁₃N | [3] |

| Molecular Weight | 135.21 g/mol | [3][4] |

| Appearance | Colorless to yellow or orange clear liquid | [5] |

| Melting Point | -5 °C | [3] |

| Boiling Point | 108-110 °C at 11 mmHg; 233 °C at 760 mmHg | [2] |

| Density | 0.963 g/mL at 25 °C | [2] |

| Refractive Index (n20/D) | 1.551 | [2] |

| Flash Point | 96 °C (closed cup) | [3][6] |

| Solubility | Insoluble in water | [4] |

| pKa | 4.38 | [4] |

Table 2: Spectroscopic Data Identifiers

| Spectrum Type | Availability |

| ¹H NMR | Available[7][8] |

| ¹³C NMR | Available[4] |

| IR | Available[7] |

| Mass Spectrometry | Available[7][8] |

Synthesis and Experimental Protocols

The primary industrial synthesis of this compound involves a two-step process starting from mesitylene.[1][9]

Logical Workflow for Synthesis

Caption: General synthesis workflow for this compound.

Experimental Protocol: Nitration of Mesitylene and Subsequent Reduction

This protocol is based on established industrial methods for the synthesis of this compound.[2][10]

Step 1: Nitration of Mesitylene

-

Preparation of Nitrating Mixture: A mixed acid solution is prepared by carefully adding nitric acid to sulfuric acid while cooling to maintain a low temperature.

-

Reaction: Mesitylene is slowly added to the nitrating mixture at a controlled temperature, typically below 10°C, over a period of approximately 4 hours to ensure selective mononitration and prevent oxidation of the methyl groups.[2][10]

-

Work-up: After the reaction is complete, the mixture is allowed to stand, leading to the separation of layers. The waste acid layer is removed. The organic layer, containing 2,4,6-trimethylnitrobenzene, is washed and carried forward to the next step.

Step 2: Reduction of 2,4,6-Trimethylnitrobenzene

-

Method A: Iron/HCl Reduction (Béchamp Reduction)

-

Reaction Setup: A reaction vessel is charged with 2,4,6-trimethylnitrobenzene, iron powder, hydrochloric acid, and water. A typical molar ratio is 1:3.74:0.9:2.22 (nitro compound:iron:HCl:water).[10]

-

Reaction Conditions: The mixture is heated to 100-105°C and maintained for approximately 8 hours with vigorous stirring.[2][10]

-

Isolation: The crude this compound is isolated from the reaction mixture by steam distillation.[2]

-

Purification: The crude product is then purified by vacuum distillation to yield high-purity this compound.[2]

-

-

Method B: Catalytic Hydrogenation

-

Reaction Setup: 2,4,6-trimethylnitrobenzene is dissolved in a suitable solvent (e.g., ethanol) in a hydrogenation reactor containing a catalyst (e.g., Palladium on carbon).

-

Reaction Conditions: The reactor is pressurized with hydrogen gas, and the reaction is carried out with stirring until the theoretical amount of hydrogen is consumed.

-

Isolation and Purification: The catalyst is removed by filtration. The solvent is evaporated, and the resulting crude product is purified by vacuum distillation. This method is often preferred for its cleaner reaction profile.[9]

-

Applications in Research and Development

This compound is a crucial building block in several areas of chemical synthesis due to the steric hindrance provided by the three methyl groups on the aromatic ring.[11]

Synthesis of Ligands for Catalysis

A primary application of this compound is in the synthesis of bulky ligands for coordination chemistry, particularly N-heterocyclic carbenes (NHCs).[1][11] These ligands are integral to modern catalysts, such as the second-generation Grubbs' catalyst used in olefin metathesis.[1][11]

Signaling Pathway for NHC Ligand and Grubbs' Catalyst Synthesis

Caption: Pathway from this compound to Grubbs' Catalyst.

The condensation reaction with glyoxal yields glyoxal-bis(mesitylimine), a key intermediate for popular NHC ligands like IMes.[1]

Dye and Pigment Synthesis

This compound serves as an intermediate in the manufacturing of various dyes and organic pigments.[2][9] A notable example is its use in the production of Acid Blue 129, a dye utilized in histochemistry studies.[2][12]

Pharmaceutical and Agrochemical Intermediate

While direct applications in final drug products are less common, its derivatives are explored in the synthesis of pharmaceutical intermediates and pesticides.[6][9] Its unique structure allows for the creation of complex molecules with specific biological activities.

Toxicology and Safety

This compound is a hazardous substance that requires careful handling.[13]

Table 3: Summary of Toxicological Data

| Effect | Description | Reference |

| Acute Toxicity | Moderately toxic if swallowed.[2] Toxic in contact with skin and fatal if inhaled.[5][6] | [2][5][6] |

| Irritation | Causes skin and serious eye irritation.[2] | [2] |

| Sensitization | May cause skin sensitization, leading to an allergic rash upon future exposure.[14] | [14] |

| Methemoglobinemia | High exposure can interfere with the blood's ability to carry oxygen, causing headache, dizziness, and cyanosis.[14] | [14] |

| Carcinogenicity | Classified by IARC as Group 3: Not classifiable as to its carcinogenicity to humans due to limited evidence in animal studies.[13] A close analogue, 2,4,5-trimethylaniline, has been shown to induce liver tumors in rodents.[12][13] | [12][13] |

| Genotoxicity | Showed weak mutagenic activity in some short-term tests, including the Salmonella typhimurium and Drosophila melanogaster wing spot tests.[12][13] | [12][13] |

| Organ Toxicity | May cause damage to the liver.[14] | [14] |

Handling and Safety Precautions

-

Engineering Controls: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[13]

-

Personal Protective Equipment (PPE): Chemical-resistant gloves, chemical goggles or a face shield, and a lab coat are mandatory. For operations with a risk of significant inhalation, an approved respirator with an appropriate filter should be used.[6][13]

-

Fire Safety: The compound is combustible.[13] Keep away from heat, sparks, and open flames. Use foam or dry chemical powder for extinguishing fires.[13]

-

Disposal: Must be disposed of as hazardous waste in accordance with local, state, and federal regulations.[13]

This technical guide provides a detailed overview of this compound, summarizing its properties, synthesis, applications, and safety considerations to support its informed use in research and development.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | 88-05-1 [chemicalbook.com]

- 3. This compound | 88-05-1 | FT11192 | Biosynth [biosynth.com]

- 4. This compound | C9H13N | CID 6913 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 88-05-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 6. This compound 98 88-05-1 [sigmaaldrich.com]

- 7. This compound(88-05-1) 1H NMR spectrum [chemicalbook.com]

- 8. spectrabase.com [spectrabase.com]

- 9. Page loading... [wap.guidechem.com]

- 10. This compound synthesis - chemicalbook [chemicalbook.com]

- 11. nbinno.com [nbinno.com]

- 12. oehha.ca.gov [oehha.ca.gov]

- 13. datasheets.scbt.com [datasheets.scbt.com]

- 14. nj.gov [nj.gov]

An In-depth Technical Guide to the Physical Properties of 2,4,6-Trimethylaniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,6-Trimethylaniline, also known as mesidine, is an aromatic amine with the chemical formula (CH₃)₃C₆H₂NH₂.[1] It serves as a crucial intermediate in the synthesis of various dyes, organic pigments, and pesticides.[2][3] Furthermore, its structural motif is incorporated into bulky ligands used in coordination chemistry, such as in the preparation of N-heterocyclic carbenes found in Grubbs' catalysts for olefin metathesis.[1] A thorough understanding of its physical properties is paramount for its effective handling, application in synthetic protocols, and for the development of new chemical entities. This guide provides a comprehensive overview of the core physical characteristics of this compound, complete with experimental protocols and key spectral data.

Physicochemical Properties

The physical properties of this compound are summarized in the table below, providing a quick reference for laboratory and industrial applications.

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₁₃N | [4] |

| Molecular Weight | 135.21 g/mol | [1] |

| Appearance | Clear, colorless to pale yellow or brown liquid | [2][3] |

| Melting Point | -5 °C (23 °F; 268 K) | [5] |

| Boiling Point | 233 °C (451 °F; 506 K) at 760 mmHg | [1] |

| 108-110 °C at 11 mmHg | [3] | |

| Density | 0.963 g/mL at 25 °C | [1] |

| Refractive Index (n²⁰/D) | 1.551 | [3] |

| Solubility | Insoluble in water. Soluble in organic solvents such as ethanol, ether, and chloroform. | [2][3][6] |

| pKa | 4.38 | [3] |

Experimental Protocols

The following sections detail the methodologies for determining the key physical properties of this compound.

Melting Point Determination

The melting point of this compound, being below room temperature, is technically a freezing point determination.

Principle: The temperature at which a substance transitions from a liquid to a solid state upon cooling is its freezing point, which is identical to its melting point.

Apparatus:

-

Melting point apparatus with a cooling stage or a Thiele tube setup.

-

Capillary tubes.

-

Thermometer.

-

Cooling bath (e.g., ice-salt mixture or a cryostat).

Procedure:

-

Sample Preparation: Introduce a small amount of liquid this compound into a capillary tube, sealing one end.

-

Apparatus Setup: Place the capillary tube in the melting point apparatus or attach it to a thermometer immersed in a Thiele tube filled with a suitable heat-transfer fluid.

-

Cooling: Gradually cool the apparatus using a cooling bath.

-

Observation: Carefully observe the sample. The temperature at which the first crystals appear and the temperature at which the entire sample solidifies are recorded as the melting point range.

-

Heating (for confirmation): After the sample has solidified, the temperature can be slowly raised to observe the transition back to a liquid, confirming the melting point. A slow heating rate (approximately 1-2 °C/min) near the expected melting point is crucial for accuracy.[7][8]

Boiling Point Determination

Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[9][10]

Apparatus:

-

Thiele tube or a micro boiling point apparatus.

-

Small test tube or fusion tube.

-

Capillary tube, sealed at one end.

-

Thermometer.

-

Heating mantle or Bunsen burner.

-

Liquid paraffin (B1166041) or silicone oil.

Procedure (Thiele Tube Method):

-

Sample Preparation: Place a few milliliters of this compound into a small test tube. Invert a sealed capillary tube and place it inside the test tube with the open end submerged in the liquid.[9]

-

Apparatus Setup: Attach the test tube to a thermometer and immerse it in the Thiele tube containing liquid paraffin, ensuring the heat-transfer fluid level is above the sample level.[9]

-

Heating: Gently heat the side arm of the Thiele tube.[11]

-

Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. Continue heating until a rapid and continuous stream of bubbles is observed.

-

Recording: Stop heating and allow the apparatus to cool. The temperature at which the bubbling ceases and the liquid begins to enter the capillary tube is the boiling point of the sample.[11] Record the atmospheric pressure.

Density Measurement

Principle: Density is the mass per unit volume of a substance. For liquids, this can be determined using a pycnometer or a digital density meter.

Apparatus:

-

Pycnometer (a glass flask with a specific volume).

-

Analytical balance.

-

Water bath for temperature control.

-

Digital density meter (optional).

Procedure (Pycnometer Method):

-

Calibration: Clean and dry the pycnometer and weigh it accurately (m₁).

-

Fill the pycnometer with distilled water of a known temperature and weigh it again (m₂). The density of water at that temperature is known.

-

Measurement: Empty and dry the pycnometer, then fill it with this compound at the same temperature and weigh it (m₃).

-

Calculation: The density (ρ) of the sample is calculated using the formula: ρ_sample = [(m₃ - m₁) / (m₂ - m₁)] * ρ_water

A digital density meter, which measures the oscillation of a U-shaped tube filled with the sample, can also be used for a more rapid and precise measurement.[12]

Solubility Determination

Principle: The solubility of a substance in a particular solvent is determined by observing whether it forms a homogeneous solution at a given concentration.

Apparatus:

-

Test tubes.

-

Vortex mixer or stirring rods.

-

Graduated cylinders or pipettes.

-

Analytical balance.

Procedure:

-

Solvent Selection: Choose a range of solvents with varying polarities (e.g., water, ethanol, diethyl ether, chloroform, hexane).

-

Qualitative Assessment: To a test tube containing a small amount of solvent (e.g., 1 mL), add a few drops of this compound.

-

Mixing: Vigorously mix the contents using a vortex mixer or by stirring for a set period (e.g., 1 minute).

-

Observation: Observe if the aniline (B41778) dissolves completely to form a single phase (soluble), if it forms a separate layer (insoluble), or if it partially dissolves.

-

Quantitative Assessment (Optional): To determine the solubility more precisely, add known amounts of this compound to a fixed volume of solvent until saturation is reached (i.e., no more aniline dissolves).

Synthesis and Workflow Visualization

The industrial synthesis of this compound typically involves a two-step process starting from mesitylene.[1][2][13] This process is outlined in the diagram below.

Figure 1: Synthesis of this compound from Mesitylene.

A general workflow for the experimental determination of the physical properties of a liquid organic compound like this compound is depicted below.

Figure 2: Experimental Workflow for Physical Property Determination.

Spectral Data

Spectroscopic data is indispensable for the structural elucidation and purity assessment of this compound.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is relatively simple due to the molecule's symmetry.

-

Aromatic Protons (C-H): A singlet is observed for the two equivalent aromatic protons.

-

Amine Protons (N-H₂): A broad singlet corresponding to the two amine protons. The chemical shift of this peak can vary depending on the solvent and concentration.

-

Methyl Protons (C-CH₃): A singlet for the nine equivalent protons of the three methyl groups.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon framework.

-

Aromatic Carbons: Signals corresponding to the substituted and unsubstituted aromatic carbons.

-

Methyl Carbons: A single signal for the three equivalent methyl carbons.

FTIR Spectroscopy

The infrared spectrum reveals the presence of key functional groups.

-

N-H Stretch: A characteristic pair of absorption bands in the region of 3300-3500 cm⁻¹ is indicative of the primary amine (-NH₂) group.[14]

-

C-N Stretch: An absorption band in the 1250-1350 cm⁻¹ region corresponds to the C-N stretching of the aromatic amine.

-

C-H Stretch: Bands above 3000 cm⁻¹ are due to aromatic C-H stretching, while those just below 3000 cm⁻¹ are from the methyl C-H stretching.

-

Aromatic C=C Stretch: Absorptions in the 1450-1600 cm⁻¹ region are characteristic of the aromatic ring.

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern.

-

Molecular Ion Peak (M⁺): The mass spectrum will show a prominent molecular ion peak corresponding to the molecular weight of this compound (m/z = 135).

-

Fragmentation: Common fragmentation patterns for alkyl anilines include the loss of a hydrogen atom and the loss of a methyl group.

Safety and Handling

This compound is classified as a hazardous substance. It is harmful if swallowed or in contact with skin, causes skin and serious eye irritation, and is fatal if inhaled. It is also a suspected carcinogen.[3] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. Store in a cool, dry, well-ventilated area away from incompatible materials such as oxidizing agents, acids, and acid chlorides.[15]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. nbinno.com [nbinno.com]

- 3. This compound Five Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. This compound(88-05-1) 1H NMR [m.chemicalbook.com]

- 5. This compound | C9H13N | CID 6913 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. chem.ucalgary.ca [chem.ucalgary.ca]

- 8. SSERC | Melting point determination [sserc.org.uk]

- 9. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 10. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 11. uomus.edu.iq [uomus.edu.iq]

- 12. mt.com [mt.com]

- 13. This compound synthesis - chemicalbook [chemicalbook.com]

- 14. researchgate.net [researchgate.net]

- 15. datasheets.scbt.com [datasheets.scbt.com]

A Comprehensive Technical Guide to the Solubility of 2,4,6-Trimethylaniline in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the solubility characteristics of 2,4,6-trimethylaniline in various organic solvents. This compound, an aromatic amine, is a crucial intermediate in the synthesis of dyes, organic pigments, and pesticides.[1][2][3] Its solubility is a critical parameter for its application in chemical synthesis and formulation development. This document summarizes its qualitative solubility, outlines experimental protocols for quantitative solubility determination, and provides a framework for understanding its behavior in different solvent systems.

Introduction to this compound

This compound, also known as mesidine, is an organic compound with the chemical formula (CH₃)₃C₆H₂NH₂.[4] It is a substituted aniline (B41778) with three methyl groups on the benzene (B151609) ring.[2] At room temperature, it typically exists as a clear to pale yellow or brown liquid.[1][3] The presence of the non-polar methyl groups significantly influences its solubility, making it generally soluble in organic solvents and insoluble in water.[3][5] Understanding its solubility profile is essential for process design, reaction optimization, and formulation in various industrial applications, including the synthesis of catalysts like Grubbs' catalyst and as a precursor for dyes.[1][2]

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| CAS Number | 88-05-1 |

| Molecular Formula | C₉H₁₃N |

| Molecular Weight | 135.21 g/mol |

| Appearance | Clear to pale yellow/brown liquid |

| Density | 0.963 g/mL at 25 °C |

| Melting Point | -5 °C |

| Boiling Point | 233 °C |

| Water Solubility | Immiscible |

(Data sourced from multiple references)[1][2][6][7]

Qualitative Solubility of this compound

Qualitative analysis indicates that this compound exhibits good solubility in a range of common organic solvents. This is attributed to the principle of "like dissolves like," where the non-polar aromatic ring and methyl groups of this compound interact favorably with the non-polar or moderately polar solvent molecules.

Table 2: Qualitative Solubility of this compound in Various Solvents

| Solvent | Classification | Solubility |

| Water | Polar Protic | Insoluble[1][3][5] |

| Methanol | Polar Protic | Slightly Soluble[2] |

| Ethanol | Polar Protic | Soluble[1][3] |

| Acetone | Polar Aprotic | Soluble[5] |

| Chloroform | Non-polar | Soluble[2][5] |

| Ether | Non-polar | Soluble[1][3] |

| Carbon Tetrachloride | Non-polar | Slightly Soluble[7] |

Quantitative Solubility of this compound

Table 3: Quantitative Solubility of this compound in Selected Organic Solvents (Template for Experimental Data)

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Mole Fraction (x₁) |

| Methanol | |||

| Ethanol | |||

| Propan-2-ol | |||

| Butan-1-ol | |||

| Ethyl Acetate | |||

| Acetone | |||

| Acetonitrile |

Experimental Protocols for Solubility Determination

The following section details the methodologies for the experimental determination of the solubility of this compound in organic solvents.

Gravimetric Method

The gravimetric method is a straightforward and widely used technique for determining the solubility of a solid or liquid solute in a solvent.

Workflow for Gravimetric Solubility Determination

References

- 1. This compound Five Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 2. This compound CAS#: 88-05-1 [m.chemicalbook.com]

- 3. nbinno.com [nbinno.com]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. This compound | C9H13N | CID 6913 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. fishersci.ca [fishersci.ca]

molecular weight and formula of 2,4,6-Trimethylaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on 2,4,6-trimethylaniline (also known as mesidine or aminomesitylene), a significant aromatic amine with broad applications in chemical synthesis, from dye manufacturing to the development of advanced catalytic systems. This document outlines its core physicochemical properties, a detailed synthesis protocol, and crucial toxicological data relevant to its handling and application in research and development.

Core Physicochemical and Toxicological Data

A summary of key quantitative data for this compound is presented below. This information is critical for experimental design, safety assessments, and computational modeling.

| Property | Value | Reference(s) |

| Chemical Formula | C₉H₁₃N | [1][2][3] |

| Molecular Weight | 135.21 g/mol | [1][2][3] |

| CAS Number | 88-05-1 | [1][3] |

| Appearance | Clear, pale yellow to orange or brown liquid | [4][5] |

| Density | 0.963 g/mL at 25 °C | [1] |

| Boiling Point | 233 °C | [1] |

| Melting Point | -4.9 °C | [1] |

| Flash Point | 96 °C (204.8 °F) | [5][6] |

| Refractive Index | 1.551 at 20 °C | |

| Oral LD₅₀ (Rat) | 743 mg/kg | [6] |

| Oral LD₅₀ (Mouse) | 590 mg/kg | [6] |

| Inhalation LC₅₀ (Mouse) | 290 mg/m³/2h | [6] |

Metabolic Activation and Carcinogenicity

This compound is classified as a hazardous substance with evidence of carcinogenic effects.[6] Its mechanism of toxicity is linked to its metabolic activation in the body. Like many carcinogenic aromatic amines, it undergoes N-hydroxylation to form metabolites that can bind to cellular macromolecules, including DNA, leading to genotoxicity.[6][7] Animal studies have demonstrated its ability to induce tumors, including cholangiocarcinomas and hepatomas in rats.[6] The substance can also induce methemoglobinemia, a condition where hemoglobin's ability to carry oxygen is impaired, which is an indicator of N-hydroxylated metabolite formation.[6][7]

Caption: Metabolic activation pathway of this compound leading to carcinogenicity.

Applications in Synthesis

This compound is a crucial building block in organic synthesis. Its sterically hindered nature makes it a valuable precursor for creating bulky ligands used in coordination chemistry and catalysis.[8] A primary application is in the synthesis of N-heterocyclic carbene (NHC) ligands, such as IMes, which are integral to modern olefin metathesis catalysts like the second-generation Grubbs' catalyst.[1][8] It is also widely used as an intermediate for dyes and organic pigments.[8][9]

Experimental Protocol: Synthesis of this compound

This protocol details the synthesis of this compound from mesitylene (B46885) via a two-step process: nitration followed by reduction. This method is a common industrial process for its preparation.[9]

Step 1: Nitration of Mesitylene to 2-Nitro-1,3,5-trimethylbenzene

-

Reagent Preparation: Prepare a nitrating mixture by carefully adding nitric acid to sulfuric acid in a weight ratio of approximately 20-25 parts nitric acid to 75-80 parts sulfuric acid, under cooling.[10]

-

Reaction Setup: In a reaction vessel equipped with a stirrer, thermometer, and addition funnel, add mesitylene. Cool the vessel to below 10°C in an ice bath.

-

Nitration: Slowly add the prepared nitrating mixture to the cooled mesitylene with vigorous stirring, ensuring the reaction temperature is maintained below 10°C.[11] The reaction is typically carried out for several hours.

-

Work-up: After the reaction is complete, allow the mixture to stand and separate into layers. Remove the lower waste acid layer. The organic layer, containing 2-nitro-1,3,5-trimethylbenzene, can be purified by washing with hot water (approx. 65°C) multiple times or by vacuum distillation to remove impurities.[9]

Step 2: Reduction of 2-Nitro-1,3,5-trimethylbenzene to this compound

-

Catalytic Hydrogenation Setup: In a suitable high-pressure reactor (hydrogenator), add the purified 2-nitro-1,3,5-trimethylbenzene from Step 1 and a nickel-based catalyst.[10]

-

System Purge: Seal the reactor and purge sequentially with nitrogen gas and then hydrogen gas to create an inert atmosphere.

-

Hydrogenation: Heat the mixture to a temperature range of 90-170°C while stirring.[10] Introduce hydrogen gas, maintaining a pressure of 1-3 MPa.[10] Monitor the reaction until hydrogen uptake ceases.

-

Isolation: Once the reaction is complete, cool the reactor, release the pressure, and purge with nitrogen.

-

Purification: Filter the reaction mixture to remove the catalyst. The resulting crude this compound is then purified by vacuum distillation to yield the final product as a pale yellow liquid.[10][11]

Caption: Two-step synthesis workflow for this compound from Mesitylene.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | C9H13N | CID 6913 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. mahavirsynthesis.com [mahavirsynthesis.com]

- 4. This compound, 98% 2500 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 5. This compound | 88-05-1 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 6. datasheets.scbt.com [datasheets.scbt.com]

- 7. oehha.ca.gov [oehha.ca.gov]

- 8. nbinno.com [nbinno.com]

- 9. guidechem.com [guidechem.com]

- 10. CN1800143A - this compound synthesis method - Google Patents [patents.google.com]

- 11. This compound synthesis - chemicalbook [chemicalbook.com]

An In-Depth Technical Guide to the Synthesis of 2,4,6-Trimethylaniline from Mesitylene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2,4,6-trimethylaniline, a key intermediate in the production of various dyes, agrochemicals, and pharmaceuticals. The primary synthetic route involves a two-step process: the nitration of mesitylene (B46885) (1,3,5-trimethylbenzene) to form 2,4,6-trimethylnitrobenzene, followed by the reduction of the nitro intermediate to the desired aniline. This document details the experimental protocols for these transformations, presents quantitative data in a comparative format, and includes visualizations of the reaction pathways and experimental workflows.

Synthesis Overview

The synthesis of this compound from mesitylene is a well-established process in organic chemistry. The symmetrical nature of mesitylene allows for the regioselective introduction of a nitro group at the 2-position, leading to a single mononitrated product under controlled conditions. Subsequent reduction of the nitro group yields the target aniline.

Step 1: Nitration of Mesitylene

The nitration of mesitylene is a critical step that requires careful control of reaction conditions to ensure selective mononitration and prevent the formation of dinitro byproducts or oxidation of the methyl groups.[1][2] The most common method employs a mixture of nitric acid and sulfuric acid.

Experimental Protocols for Nitration

Method A: Nitration with Mixed Acids

This protocol is a standard method for the nitration of activated aromatic compounds.

-

Reagents:

-

Mesitylene

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Concentrated Nitric Acid (HNO₃)

-

-

Procedure:

-

A mixture of sulfuric acid and nitric acid is prepared and cooled.

-

Mesitylene is added dropwise to the cooled mixed acid under vigorous stirring, maintaining a low temperature (typically below 10°C).[1][3]

-

The reaction is stirred for a specified time (e.g., 4 hours) at low temperature.[1][3]

-

The reaction mixture is then allowed to stand for phase separation.

-

The organic layer containing 2,4,6-trimethylnitrobenzene is separated from the waste acid.

-

The organic layer is washed with water and a dilute base (e.g., sodium carbonate solution) to remove residual acid, and then dried over an anhydrous salt (e.g., sodium sulfate).

-

The crude product can be purified by distillation.

-

Method B: Nitration using a Continuous Process

For larger scale production, a continuous nitration process can be employed to improve safety and efficiency.

-

Reagents and Solvent:

-

Mesitylene

-

Sulfuric Acid (98%)

-

Nitric Acid (98%)

-

Dichloroethane (solvent)

-

-

Procedure:

-

Mesitylene, sulfuric acid, nitric acid, and dichloroethane are continuously fed into a series of reactors.[4]

-

The nitration reaction is carried out at a controlled temperature of 0-5°C.[4]

-

The reaction mixture continuously flows to a separator where the waste acid is separated and partially recycled.[4]

-

The organic phase is neutralized, washed with water, and the solvent is recovered by distillation.[4]

-

The final product, 2,4,6-trimethylnitrobenzene, is obtained by distillation.[4]

-

Quantitative Data for Nitration

| Parameter | Method A (Mixed Acids)[1][3] | Method B (Continuous)[4] |

| Temperature | < 10°C | 0-5°C |

| Reaction Time | 4 hours | Continuous |

| Key Reagent Ratio | Varies | Mesitylene:H₂SO₄:HNO₃ (molar ratio) |

| Solvent | None | Dichloroethane |

| Yield | Not specified | High conversion and yield reported |

| Purity | High | High |

Step 2: Reduction of 2,4,6-Trimethylnitrobenzene

The reduction of the nitro group to an amine can be achieved through various methods, with the most common being catalytic hydrogenation and chemical reduction using metals in an acidic medium.

Experimental Protocols for Reduction

Method C: Reduction with Iron and Hydrochloric Acid

This is a classic and cost-effective method for the reduction of aromatic nitro compounds.

-

Reagents:

-

2,4,6-Trimethylnitrobenzene

-

Iron powder (Fe)

-

Hydrochloric Acid (HCl)

-

Water

-

-

Procedure:

-

A mixture of 2,4,6-trimethylnitrobenzene, iron powder, hydrochloric acid, and water is prepared. The molar ratio of 2,4,6-trimethylnitrobenzene to iron powder to hydrochloric acid to water is approximately 1:3.74:0.9:2.22.[1][3]

-

The reaction mixture is heated to 100-105°C and stirred for 8 hours.[1][3]

-

After the reaction is complete, the crude this compound is isolated by steam distillation from the reaction mixture.

-

The distilled product is then purified by fractional distillation under reduced pressure.

-

Method D: Catalytic Hydrogenation

Catalytic hydrogenation offers a cleaner reaction profile with higher yields and purity.

-

Reagents and Catalyst:

-

2,4,6-Trimethylnitrobenzene

-

Hydrogen Gas (H₂)

-

Nickel (Ni) or Palladium (Pd) catalyst

-

-

Procedure:

-

2,4,6-trimethylnitrobenzene and the catalyst (e.g., Ni catalyst) are charged into an autoclave.[5]

-

The autoclave is purged with nitrogen and then with hydrogen.[5]

-

The mixture is heated (e.g., to 90°C) and pressurized with hydrogen (e.g., 1-3 MPa).[5]

-

The reaction is stirred at an elevated temperature (e.g., 170°C) until the hydrogen uptake ceases.[5]

-

After cooling and venting the hydrogen, the catalyst is filtered off.

-

The crude product is purified by vacuum distillation to yield this compound with high purity (>99%).[5]

-

Quantitative Data for Reduction

| Parameter | Method C (Fe/HCl)[1][3] | Method D (Catalytic Hydrogenation)[5] |

| Reducing Agent | Iron Powder | Hydrogen Gas |

| Catalyst | None (HCl as activator) | Nickel |

| Temperature | 100-105°C | 170°C |

| Pressure | Atmospheric | 1-3 MPa |

| Reaction Time | 8 hours | ~2 hours |

| Yield | Good | 96% |

| Purity | Good after purification | >99% |

Characterization of this compound

The final product, this compound, is typically a clear to light yellow liquid that may darken upon exposure to air and light.[6] It is insoluble in water but soluble in common organic solvents like ethanol (B145695) and ether.[6][7]

Physicochemical and Spectroscopic Data

| Property | Value | Reference |

| Molecular Formula | C₉H₁₃N | [6] |

| Molecular Weight | 135.21 g/mol | [6] |

| Appearance | Clear to light yellow liquid | [6] |

| Boiling Point | 232 °C (at 760 mmHg) | |

| Density | 0.963 g/mL at 25°C | |

| pKa | 4.38 | [6] |

| ¹H NMR | Spectra available | [7][8] |

| ¹³C NMR | Spectra available | [7] |

| IR Spectroscopy | Spectra available | [7] |

| Mass Spectrometry | Spectra available | [7] |

Conclusion

The synthesis of this compound from mesitylene is a robust and scalable process. The choice between different nitration and reduction methods will depend on the desired scale of production, available equipment, and cost considerations. For laboratory-scale synthesis, the use of mixed acids for nitration followed by iron/HCl reduction provides a reliable route. For industrial-scale production, continuous nitration and catalytic hydrogenation are often preferred due to their efficiency, safety, and the high purity of the final product. Careful control of reaction parameters in both steps is crucial for maximizing yield and minimizing the formation of impurities.

References

- 1. This compound | 88-05-1 [chemicalbook.com]

- 2. Page loading... [wap.guidechem.com]

- 3. This compound Five Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. CN110054566A - The method of mesitylene continuous nitrification production 2,4,6- trimethyl nitrobenzene - Google Patents [patents.google.com]

- 5. CN1800143A - this compound synthesis method - Google Patents [patents.google.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. spectrabase.com [spectrabase.com]

- 8. This compound(88-05-1) 1H NMR [m.chemicalbook.com]

Spectroscopic Profile of 2,4,6-Trimethylaniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the key spectroscopic data for 2,4,6-trimethylaniline, a vital intermediate in the synthesis of various dyes and ligands. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, presented in a clear, tabular format for ease of comparison and interpretation. Detailed experimental protocols for acquiring such data are also provided, along with visualizations of the analytical workflow and structural elucidation pathways.

Spectroscopic Data

The empirical formula for this compound is C₉H₁₃N, with a molecular weight of 135.21 g/mol . Its structure, characterized by a centrally substituted aniline (B41778) ring with three methyl groups, gives rise to a distinct spectroscopic signature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR spectra provide unambiguous evidence for its symmetric structure.

¹H NMR Data (Solvent: CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 6.84 | s | 2H | Ar-H |

| 3.61 | s (br) | 2H | -NH ₂ |

| 2.29 | s | 3H | para-CH ₃ |

| 2.19 | s | 6H | ortho-CH ₃ |

¹³C NMR Data (Solvent: CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| 142.3 | C -NH₂ |

| 129.1 | meta-C -H |

| 128.5 | para-C -CH₃ |

| 122.5 | ortho-C -CH₃ |

| 20.6 | para-C H₃ |

| 17.8 | ortho-C H₃ |

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound exhibits characteristic bands corresponding to the amine and aromatic functionalities.

Characteristic IR Absorption Bands (Neat)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450, 3365 | Strong | N-H stretch (asymmetric and symmetric) |

| 3010 | Medium | Aromatic C-H stretch |

| 2918 | Strong | Aliphatic C-H stretch |

| 1624 | Strong | N-H bend (scissoring) |

| 1475 | Strong | Aromatic C=C stretch |

| 850 | Strong | C-H out-of-plane bend (isolated H) |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a molecule, providing valuable clues about its structure. The electron ionization (EI) mass spectrum of this compound shows a prominent molecular ion peak and characteristic fragment ions.

Electron Ionization Mass Spectrometry (EI-MS) Data

| m/z | Relative Intensity (%) | Assignment |

| 135 | 100 | [M]⁺ (Molecular Ion) |

| 134 | 57 | [M-H]⁺ |

| 120 | 99 | [M-CH₃]⁺ |

| 91 | 15 | [C₇H₇]⁺ (Tropylium ion) |

| 77 | 10 | [C₆H₅]⁺ (Phenyl ion) |

Experimental Protocols

Standard protocols for the acquisition of spectroscopic data for a liquid sample like this compound are outlined below.

NMR Spectroscopy

A solution of this compound is prepared by dissolving approximately 10-20 mg of the compound in 0.5-0.7 mL of a deuterated solvent, typically chloroform-d (B32938) (CDCl₃), in a 5 mm NMR tube. The spectrum is acquired on a 400 MHz (or higher) NMR spectrometer. ¹H NMR spectra are typically recorded with 16-32 scans, while ¹³C NMR spectra may require several hundred to a few thousand scans for adequate signal-to-noise. Chemical shifts are referenced to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).

IR Spectroscopy

For a liquid sample like this compound, the IR spectrum is typically recorded "neat," meaning without a solvent. A drop of the liquid is placed between two sodium chloride (NaCl) or potassium bromide (KBr) salt plates to create a thin film. The plates are then mounted in the sample holder of an FTIR spectrometer. A background spectrum of the clean salt plates is recorded first and automatically subtracted from the sample spectrum. The spectrum is typically scanned over the range of 4000-400 cm⁻¹.

Mass Spectrometry

The mass spectrum is obtained using a mass spectrometer equipped with an electron ionization (EI) source. A small amount of the sample is introduced into the instrument, often via a direct insertion probe or after separation by gas chromatography (GC). The sample is vaporized and then bombarded with a beam of electrons (typically at 70 eV), causing ionization and fragmentation. The resulting ions are then separated by a mass analyzer (e.g., a quadrupole) and detected.

Visualizations

The following diagrams illustrate the workflow for spectroscopic analysis and the structural information derived from the data.

Caption: Workflow of spectroscopic analysis.

Caption: Deriving structural information.

An In-depth Technical Guide to 2,4,6-Trimethylaniline: Discovery, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,4,6-trimethylaniline, a significant aromatic amine intermediate. The document details its historical context, key physicochemical and spectral properties, and established synthesis protocols. Furthermore, it explores its metabolic fate and its crucial role in modern synthetic chemistry, particularly in the development of catalysts for pharmaceutical manufacturing. This guide is intended to be a valuable resource for professionals engaged in chemical research and drug development.

Discovery and History

The precise first synthesis of this compound, also known as mesidine, is not definitively attributed to a single individual but is rooted in the mid-19th century advancements in coal tar chemistry and the chemistry of aromatic compounds. Its synthesis is intrinsically linked to the availability of its precursor, mesitylene (B46885) (1,3,5-trimethylbenzene), which was identified in the 1830s. The foundational work on anilines by August Wilhelm von Hofmann in the 1840s and 1850s established the structural relationships and reactivity of aromatic amines, paving the way for the synthesis of substituted anilines like this compound. The most established and historically significant method for its preparation involves the selective nitration of mesitylene followed by the reduction of the resulting nitro compound, a synthetic sequence that became a standard procedure in organic chemistry.[1]

Physicochemical and Spectroscopic Properties

This compound is a clear to pale yellow or brown liquid that may darken upon exposure to air and light.[2][3] It is characterized by its amine odor and is insoluble in water but soluble in common organic solvents like ethanol (B145695) and ether.[2][4]

Table 1: Physicochemical and Spectroscopic Data for this compound

| Property | Value | Reference(s) |

| Identifiers | ||

| CAS Number | 88-05-1 | [5] |

| PubChem CID | 6913 | [6] |

| EC Number | 201-794-3 | [5] |

| Molecular Properties | ||

| Molecular Formula | C₉H₁₃N | [6] |

| Molecular Weight | 135.21 g/mol | [6] |

| Physical Properties | ||

| Appearance | Clear yellow to brown liquid | [3] |

| Melting Point | -5 °C | [7] |

| Boiling Point | 233 °C | [7] |

| Density | 0.963 g/mL at 25 °C | [8] |

| Refractive Index (n²⁰/D) | 1.551 | [8] |

| pKa | 4.38 | [2] |

| Spectroscopic Data | ||

| ¹H NMR (CDCl₃) | δ ~6.8 (s, 2H, Ar-H), ~3.6 (s, 2H, NH₂), ~2.25 (s, 6H, Ar-CH₃), ~2.2 (s, 3H, Ar-CH₃) ppm | [9][10][11] |

| ¹³C NMR (CDCl₃) | δ ~143.1, ~129.2, ~127.5, ~122.0, ~20.8, ~18.2 ppm | [9] |

| IR (Vapor Phase) | Major peaks at ~3460, ~3370 (N-H stretch), ~2920 (C-H stretch), ~1620 (N-H bend), ~1500 (C=C stretch), ~850 (C-H bend) cm⁻¹ | [9] |

| Mass Spectrum (EI) | m/z 135 (M⁺), 120, 105, 91, 77 | [9] |

Synthesis of this compound

The industrial and laboratory synthesis of this compound is predominantly a two-step process starting from mesitylene.[10] This process involves the selective mononitration of mesitylene to form 2,4,6-trimethylnitrobenzene, followed by the reduction of the nitro group to an amine.

Caption: General synthetic workflow for this compound.

Experimental Protocols

This protocol is adapted from a procedure published in Organic Syntheses, a reliable source for well-tested synthetic methods.[1]

Materials:

-

Mesitylene (40 g, 0.333 mol)

-

Acetic anhydride (B1165640) (60 g)

-

Fuming nitric acid (sp. gr. 1.51, 31.5 g, 0.5 mol)

-

Glacial acetic acid (20 g)

-

500-cc three-necked, round-bottomed flask

-

Mechanical stirrer, dropping funnel, thermometer

Procedure:

-

In the 500-cc flask, combine mesitylene (40 g) and acetic anhydride (60 g).

-

Cool the mixture to below 10°C in an ice-water bath.

-

Prepare the nitrating mixture by carefully adding fuming nitric acid (31.5 g) to a solution of glacial acetic acid (20 g) and acetic anhydride (20 g), keeping the temperature below 20°C.

-

With vigorous stirring, add the nitrating mixture dropwise to the mesitylene solution over 40 minutes, maintaining the reaction temperature between 15°C and 20°C.

-

After the addition is complete, remove the ice bath and allow the mixture to stand at room temperature for two hours.

-

Warm the flask to 50°C on a water bath for ten minutes.

-

Pour the cooled reaction mixture into 800 cc of ice water and stir well.

-

The product, 2,4,6-trimethylnitrobenzene, can be isolated by extraction with ether, followed by washing with a sodium hydroxide (B78521) solution and removal of the solvent. Further purification can be achieved by steam distillation and recrystallization from methanol.

A common and effective method for the reduction of aromatic nitro compounds is catalytic hydrogenation. The following protocol is based on conditions described for industrial synthesis.[12]

Materials:

-

2,4,6-Trimethylnitrobenzene

-

Methanol (or other suitable solvent)

-

Nickel catalyst (e.g., Raney Nickel) or Palladium on Carbon (Pd/C)

-

Autoclave or other suitable hydrogenation apparatus

-

Hydrogen gas source

Procedure:

-

Charge the autoclave with 2,4,6-trimethylnitrobenzene and the solvent (e.g., methanol).

-

Add the hydrogenation catalyst (e.g., Ni catalyst, ~5-10% by weight of the nitro compound).

-

Seal the reactor and purge it several times with an inert gas (e.g., nitrogen), followed by several purges with hydrogen gas.

-

Heat the mixture to the reaction temperature (e.g., 90-170°C) with stirring.

-

Pressurize the reactor with hydrogen to the desired pressure (e.g., 1-3 MPa).

-

Maintain the reaction under these conditions until hydrogen uptake ceases, indicating the completion of the reaction (typically several hours).

-

After cooling and venting the reactor, the catalyst is removed by filtration.

-

The crude this compound is obtained by removing the solvent under reduced pressure and can be purified by vacuum distillation.[2][13]

Metabolic Pathway of this compound

In mammals, this compound is known to undergo metabolic activation, a critical consideration in toxicology and drug development. The primary metabolic pathway involves oxidation reactions catalyzed by cytochrome P450 (CYP) enzymes in the liver.[14]

The initial and most significant step is N-hydroxylation, which converts the aniline (B41778) to a reactive N-hydroxy metabolite. This is considered an important activation step for many carcinogenic aromatic amines.[14] Subsequent oxidation of the methyl groups and the aromatic ring can occur, leading to the formation of various metabolites, including aminobenzoic acids, quinones, and hydroquinones.[14] These metabolites can then be conjugated (e.g., with glucuronic acid or sulfate) to facilitate their excretion.

Caption: Proposed metabolic pathway of this compound.

Role in Drug Development and Advanced Synthesis

This compound is a cornerstone building block in modern organic synthesis, with its most prominent role in drug development being its use as a precursor to N-heterocyclic carbene (NHC) ligands.[15] The steric bulk provided by the three methyl groups is crucial for the stability and reactivity of these ligands.

The condensation of two equivalents of this compound with glyoxal (B1671930) yields a diimine, which is the direct precursor to the widely used IMes (1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene) ligand.[1]

Caption: Synthesis of the IMes ligand from this compound.

The IMes ligand is integral to several generations of Grubbs' catalysts, which are powerful tools for olefin metathesis.[1] Olefin metathesis has revolutionized the synthesis of complex molecules, particularly macrocycles and other constrained ring systems that are common motifs in modern pharmaceuticals.[16][17] The high activity and functional group tolerance of these catalysts enable the efficient construction of molecular architectures that were previously difficult to access, thereby accelerating the drug discovery and development process.[16] While specific drug synthesis pathways are often proprietary, the application of Grubbs' catalysts bearing IMes ligands is widespread in the synthesis of drug candidates for various therapeutic areas, including oncology, infectious diseases, and inflammation.[17]

Conclusion

This compound, a compound with a rich history intertwined with the development of organic chemistry, remains a molecule of high strategic importance. Its well-defined synthesis and versatile reactivity make it an indispensable intermediate. For researchers and professionals in drug development, its primary value lies in its role as a precursor to advanced NHC ligands, which are enabling technologies for the synthesis of next-generation pharmaceuticals. A thorough understanding of its properties, synthesis, and metabolic profile is therefore essential for its safe and effective application in research and industry.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. nbinno.com [nbinno.com]

- 3. 2,6-Dimethoxybenzoquinone - Wikipedia [en.wikipedia.org]

- 4. PubChemLite - 2,6-dimethylbenzoquinone (C8H8O2) [pubchemlite.lcsb.uni.lu]

- 5. This compound | C9H13N | CID 6913 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. guidechem.com [guidechem.com]

- 7. chemsynthesis.com [chemsynthesis.com]

- 8. guidechem.com [guidechem.com]

- 9. PubChemLite - 2,6-dimethylhydroquinone (C8H10O2) [pubchemlite.lcsb.uni.lu]

- 10. Page loading... [wap.guidechem.com]

- 11. 2,6-Dimethylhydroquinone | C8H10O2 | CID 69560 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. CN1800143A - this compound synthesis method - Google Patents [patents.google.com]

- 13. This compound synthesis - chemicalbook [chemicalbook.com]

- 14. benchchem.com [benchchem.com]

- 15. nbinno.com [nbinno.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to 2,4,6-Trimethylaniline and its Synonyms